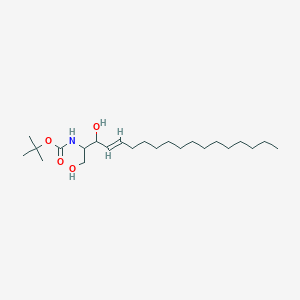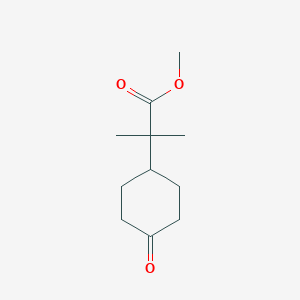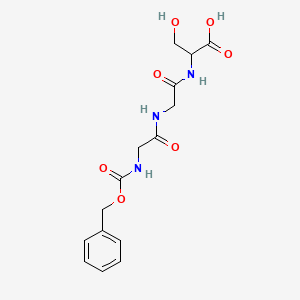
Z-Gly-gly-ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-gly-ser-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-serine, is a tripeptide composed of glycine, glycine, and serine residues. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The presence of the benzyloxycarbonyl (Z) protecting group helps in the selective synthesis of peptides by protecting the amino group of glycine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Repetition: Steps 2 and 3 are repeated for the addition of serine.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-gly-ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to its removal.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Removal of the benzyloxycarbonyl group, yielding free amino groups.
Substitution: Formation of substituted peptides with modified side chains.
Applications De Recherche Scientifique
Z-Gly-gly-ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying peptide interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and biopolymers.
Mécanisme D'action
The mechanism of action of Z-Gly-gly-ser-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyloxycarbonyl group protects the amino group during synthesis, allowing for selective reactions. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding and other interactions that stabilize the peptide structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler derivative used in peptide synthesis.
Z-Gly-gly-OH: N-benzyloxycarbonyl-glycyl-glycine, another tripeptide with similar properties.
Z-Gly-ser-OH: N-benzyloxycarbonyl-glycyl-serine, a related compound with one glycine residue replaced by serine.
Uniqueness
Z-Gly-gly-ser-OH is unique due to its specific sequence of glycine and serine residues, which confer distinct properties in terms of flexibility and hydrophilicity. The presence of the benzyloxycarbonyl group further enhances its utility in selective peptide synthesis.
Propriétés
Formule moléculaire |
C15H19N3O7 |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23) |
Clé InChI |
KYTIRPLRFNXNAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



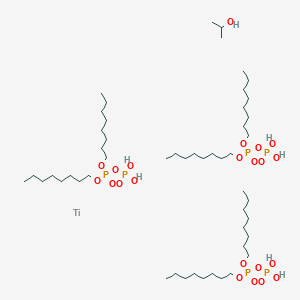
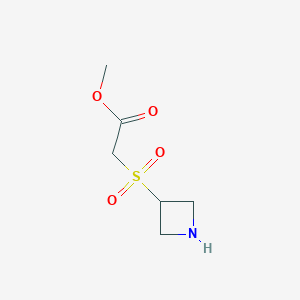
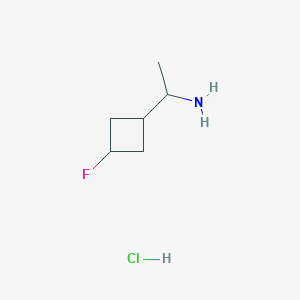
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
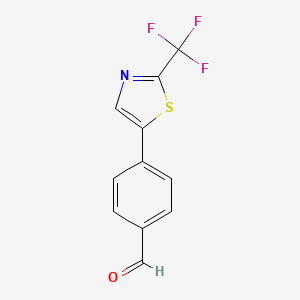
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
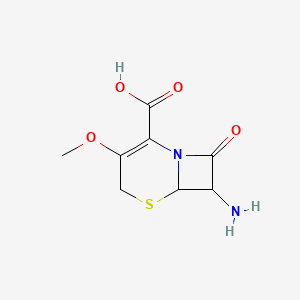
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
